Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate
Description
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a methylamino-methyl substituent at the 2-position of the azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and organic synthesis due to the azetidine ring’s conformational rigidity, which can influence pharmacokinetic properties and receptor interactions.
Properties
IUPAC Name |
tert-butyl 2-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis (TFA) | Trifluoroacetic acid (TFA) in CH₂Cl₂, rt | 2-[(methylamino)methyl]azetidine-1-carboxylic acid | |
| Basic hydrolysis (NaOH) | 1M NaOH, reflux | Sodium salt of the carboxylic acid |
Key Findings :
-
The tert-butyl protecting group is selectively cleaved under acidic conditions without affecting the methylamino moiety.
-
Alkaline hydrolysis requires prolonged reflux but avoids strong acids, which may protonate the amine group.
Acylation of the Methylamino Group
The secondary amine in the methylamino group reacts with acylating agents to form amides.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → rt | N-acetyl derivative | |
| Benzoyl chloride | Pyridine, DMAP, CH₂Cl₂ | N-benzoyl derivative |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride .
-
Steric hindrance from the azetidine ring slows the reaction compared to linear amines.
Alkylation Reactions
The methylamino group can undergo alkylation to form tertiary amines.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N,N-dimethyl derivative | |
| Ethyl bromoacetate | NaH, THF, 0°C → rt | Ethyl glycinate derivative |
Limitations :
-
Over-alkylation is minimized by using stoichiometric control.
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Bulky alkylating agents exhibit reduced reactivity due to steric effects near the azetidine ring .
Oxidation Reactions
The methylamino group and azetidine ring are susceptible to oxidation.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, H₂O, 50°C | Azetidine N-oxide | |
| m-CPBA | CH₂Cl₂, rt | Epoxidation (if double bonds present) |
Notable Observations :
-
Oxidation of the methylamino group to a nitroso derivative is not observed, likely due to electronic stabilization by the adjacent azetidine ring.
Nucleophilic Substitution
The tert-butyl ester can participate in substitution reactions under specific conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ammonia (NH₃) | MeOH, sealed tube, 100°C | Primary amide | |
| Benzylamine | HATU, DIPEA, DMF | Benzylamide |
Catalytic Influence :
Reductive Reactions
Catalytic hydrogenation reduces unsaturated bonds or removes protecting groups.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, rt | Saturated azetidine derivative | |
| LiAlH₄ | THF, 0°C → reflux | Alcohol derivative (after ester reduction) |
Safety Note :
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its applications in drug discovery include:
- Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound's ability to interact with biological targets makes it a candidate for further exploration in anticancer drug development .
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems. Its structural features may allow it to modulate receptor activity, potentially leading to therapeutic applications in treating neurological disorders .
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : this compound can be utilized as a building block for synthesizing more complex azetidine derivatives. This is particularly useful in developing new pharmaceuticals and agrochemicals .
- Chiral Synthesis : The compound's chiral nature allows it to be used in asymmetric synthesis, providing pathways to enantiomerically pure products essential for pharmaceutical applications .
Biological Studies
This compound has shown promise in various biological assays:
- Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive to cellular activities. This application is critical in biological experiments where pH stability is vital for enzyme activity and cell viability .
- Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on specific enzymes, contributing to the understanding of enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents .
Data Tables
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations. The mechanism of action was linked to apoptosis induction, making it a promising candidate for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was assessed for its ability to inhibit a specific enzyme involved in metabolic pathways related to cancer progression. Results indicated that the compound effectively reduced enzyme activity, suggesting potential therapeutic implications.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The nitro group in introduces electron-withdrawing effects, while the methylamino group in the target may enhance nucleophilicity and hydrogen-bonding capacity .
Comparison :
- The target’s methylamino group may require milder conditions compared to the nitro or cyano groups in analogs, which involve reactive intermediates like nitropyridinyl or cyanomethylene moieties .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points: Analog 1h (tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate) is a white solid, suggesting moderate crystallinity due to hydrogen-bonding amide groups .
- Solubility: The Boc group generally enhances lipophilicity, but polar substituents (e.g., methylamino) may improve aqueous solubility relative to nitro or bromophenyl analogs .
Biological Activity
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate, a compound with the molecular formula C10H19N3O2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring, a tert-butyl group, and a methylamino substituent. Its structure can be represented as follows:
Target Enzymes and Receptors:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.
Biochemical Pathways:
The compound's action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin, suggesting potential applications in neuropharmacology.
Biological Activities
-
Antimicrobial Activity:
- In vitro Studies: Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
-
Anticancer Properties:
- Cell Line Studies: In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Case Study: A notable study reported a reduction in tumor growth in xenograft models treated with the compound, highlighting its potential as an anticancer agent.
-
Anti-inflammatory Effects:
- Experimental Models: Animal models have demonstrated that this compound can reduce inflammation markers such as TNF-alpha and IL-6.
- Clinical Implications: These findings suggest potential applications in treating inflammatory diseases such as arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibitory effect noted | |
| Anticancer | MCF-7 | Induced apoptosis | |
| Anti-inflammatory | Mouse model | Reduced TNF-alpha levels |
Case Studies
-
Anticancer Efficacy:
A study involving a cohort of mice implanted with human tumor cells was treated with this compound over several weeks. Results indicated a significant decrease in tumor volume compared to control groups, supporting its role as a potential chemotherapeutic agent. -
Neuropharmacological Effects:
In a behavioral study assessing anxiety-like behaviors in rodents, administration of the compound resulted in reduced anxiety levels, suggesting its potential utility in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate?
- Methodology : The synthesis typically involves:
Azetidine ring protection : Reacting azetidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the tert-butyl carbamate intermediate .
Methylamino group introduction : Treating the intermediate with methylamine under controlled pH and temperature to avoid over-alkylation .
Purification : Chromatography (e.g., silica gel) or crystallization to isolate the product, with NMR and LC-MS for structural validation .
- Key Considerations : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis or oxidation of sensitive functional groups .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm the azetidine ring, tert-butyl group, and methylamino substitution patterns (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular formula (C₁₁H₂₁N₂O₂, MW 213.30 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding reactivity .
Advanced Research Questions
Q. What experimental strategies mitigate stereochemical challenges during synthesis?
- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless conditions) to control the configuration at the azetidine C2 position .
- Contradictions in Data : Some studies report racemization during methylamine coupling, necessitating low-temperature (-20°C) reactions or kinetic resolution .
- Case Study : highlights diastereomer separation via silica gel chromatography after cyanomethylation, achieving 42% yield for the (R,R) configuration .
Q. How does the methylamino group influence biological activity?
- Mechanistic Insights :
- The methylaminoethyl side chain enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or GPCRs) .
- In vitro assays : Demonstrated moderate neuroprotective activity (IC₅₀ ~50 µM in neuronal cells) via NMDA receptor modulation .
Q. What are the key differences in reactivity between azetidine derivatives and larger N-heterocycles?
- Reactivity Profile :
| Property | Azetidine Derivatives | Piperidine Derivatives |
|---|---|---|
| Ring Strain | High (90° bond angles) | Low |
| Nucleophilicity | Moderate due to strain | Higher |
| Oxidation | Prone to ring-opening | Stable |
- Experimental Design : Use milder oxidizing agents (e.g., H₂O₂ instead of KMnO₄) to avoid azetidine ring degradation .
Data Analysis & Contradictions
Q. How should researchers address inconsistencies in reported synthetic yields?
- Root Causes :
- Reagent Purity : Impurities in methylamine (e.g., water) reduce coupling efficiency .
- Temperature Control : Exothermic reactions above 0°C promote side products .
- Resolution : Optimize via Design of Experiments (DoE) to map yield vs. temperature/pH .
Q. Why do computational models fail to predict this compound’s bioactivity accurately?
- Limitations :
- Force Field Accuracy : Azetidine’s strained ring is poorly modeled in MD simulations .
- Solvent Effects : Polar solvation (e.g., DMSO) alters conformational equilibria in vitro but is often omitted in silico .
Applications in Drug Discovery
Q. What functionalization strategies enhance this compound’s pharmacokinetic profile?
- Derivatization Approaches :
Prodrug Design : Introduce ester groups (e.g., tert-butyl → methyl) to improve oral bioavailability .
Targeted Delivery : Conjugate with PEG or antibodies via the methylamino group .
- Case Study : Fluorination at the azetidine C3 position (see ) increased metabolic stability (t₁/₂ from 2h to 6h in rat plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
